molecular formula C22H24N2 B15373090 N,N-Dibenzyl-1-phenyl-ethane-1,2-diamine CAS No. 79869-74-2

N,N-Dibenzyl-1-phenyl-ethane-1,2-diamine

Cat. No.: B15373090
CAS No.: 79869-74-2
M. Wt: 316.4 g/mol
InChI Key: PMEZXKXUCLALIY-UHFFFAOYSA-N
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Description

N,N-Dibenzyl-1-phenyl-ethane-1,2-diamine (CAS 79869-74-2) is an organic compound with the molecular formula C22H24N2 and a molecular weight of 316.4 g/mol . This diamino compound features a central ethane backbone substituted with a phenyl group and two benzylamine groups, creating a multifunctional structure valuable in chemical and pharmacological research. Its structural characteristics include a topological polar surface area of 24.1 Ų and LogP value of 3.9 , indicating moderate hydrophobicity favorable for membrane permeability in biological systems. Researchers utilize this compound as a key intermediate in synthesizing more complex molecules for various research applications. The presence of multiple nitrogen atoms in its structure allows for coordination with metal ions, making it potentially useful in catalytic systems and materials science. In biochemical research, compounds with dibenzyl-ethane-diamine scaffolds have been investigated for their interactions with enzymatic systems , particularly in studies of flavoprotein amine oxidases . The compound's structural features, including the rotatable bonds and aromatic systems, contribute to its potential as a scaffold in medicinal chemistry exploration. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Strictly not for human use. Researchers should consult the safety data sheet prior to handling and use appropriate personal protective equipment.

Properties

CAS No.

79869-74-2

Molecular Formula

C22H24N2

Molecular Weight

316.4 g/mol

IUPAC Name

N,N'-dibenzyl-1-phenylethane-1,2-diamine

InChI

InChI=1S/C22H24N2/c1-4-10-19(11-5-1)16-23-18-22(21-14-8-3-9-15-21)24-17-20-12-6-2-7-13-20/h1-15,22-24H,16-18H2

InChI Key

PMEZXKXUCLALIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNCC(C2=CC=CC=C2)NCC3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Key Characteristics

  • Molecular Formula : C₁₆H₂₀N₂
  • Molecular Weight : 240.35 g/mol
  • Structural Features : Two benzyl groups (electron-rich aromatic substituents) and a phenyl group enhance π-π stacking interactions and modulate solubility .

Structural and Functional Variations

The table below summarizes key structural differences and applications of N,N-Dibenzyl-1-phenyl-ethane-1,2-diamine and related diamines:

Compound Name Substituents Synthesis Method Key Applications/Findings Reference
This compound Benzyl (×2), phenyl Reductive alkylation of Schiff bases Potential ligand, pharmaceutical intermediate
N,N′-Dimethylethane-1,2-diamine (DMEDA) Methyl (×2) Direct alkylation Ligand in Cu-catalyzed cross-couplings
H2GL1/H2GL2 Glucopyranosyloxy, hydroxy Condensation with carbohydrates Alzheimer’s therapeutics (in vitro)
N,N′-bis(4-Cl-benzylidene)ethane-1,2-diamine (L1) 4-Cl-benzylidene (Schiff base) Condensation with aldehydes Cu(II)/Co(II) complexation
Propane-1,3-diamine derivatives Variable (e.g., ferrocenyl) Multi-step alkylation Higher cytotoxicity but lower MIC values (antimycobacterial)

Key Comparisons

Steric and Electronic Effects
  • Benzyl vs. Methyl Substituents : The bulkier benzyl groups in this compound hinder metal coordination compared to DMEDA, which is widely used in catalysis due to its smaller methyl groups .
  • Schiff Bases vs. Reduced Amines : Schiff base ligands (e.g., L1 and L2) exhibit stronger metal-binding affinity, whereas reduced diamines (e.g., N,N-Dibenzyl derivatives) are more stable but less reactive in coordination chemistry .

Q & A

Q. Basic Characterization

  • ¹H NMR : Key signals include benzylic CH₂ protons (δ 3.7–4.1 ppm, doublet) and aromatic protons (δ 7.2–7.4 ppm). Integration ratios confirm substitution patterns .
  • IR : N-H stretches (3350–3400 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹) validate amine functionality .

Advanced Application
Dynamic NMR can detect restricted rotation in dibenzyl groups, revealing conformational flexibility. For example, coalescence temperature studies in DMSO-d₆ elucidate energy barriers for benzyl group rotation .

How can researchers address contradictions in NMR data for ethane-1,2-diamine derivatives?

Case Study Approach
Contradictions often arise from solvent effects or dynamic processes. For instance, apparent discrepancies in ¹³C NMR shifts may stem from hydrogen bonding in polar solvents (e.g., D₂O vs. CDCl₃). Multi-solvent NMR analysis and DFT calculations (e.g., Gaussian) can reconcile such data .

What role does this compound play in coordination chemistry?

Schiff Base Complex Formation
The diamine serves as a precursor for Schiff base ligands. Reacting with aldehydes (e.g., salicylaldehyde) forms N,N′-bis(salicylidene)-ethane-1,2-diamine, which coordinates transition metals (e.g., Cu²⁺, Ni²⁺). Crystal structures of these complexes often show square-planar geometries, validated by UV-Vis and magnetic susceptibility .

What biological activity studies are relevant for this compound?

Cytotoxicity Screening
While direct data on this compound is limited, analogs like trifluoromethyl-substituted diamines exhibit IC₅₀ values of 27–106 µM against cancer cell lines (e.g., MCF-7). Assays involve MTT viability tests and apoptosis markers (e.g., caspase-3 activation) .

How does structural modification (e.g., substituent position) impact reactivity?

Q. Comparative Analysis

Compound Substituent Reactivity
N,N-Dibenzyl-1-phenyl derivativeBenzyl at N, phenyl at C1Stabilizes metal complexes via π-donation
N,N-Diethyl analogEthyl at NReduced steric hindrance, faster kinetics

What computational methods validate stereochemical assignments?

Advanced Approach
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) predict NMR chemical shifts and optical rotations. For example, comparing computed vs. experimental [α]D values (±15°) confirms enantiopurity in dibenzyl derivatives .

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